molecular formula C8H11FN2O B14844655 2-(5-Fluoro-6-methoxypyridin-3-YL)ethanamine

2-(5-Fluoro-6-methoxypyridin-3-YL)ethanamine

Cat. No.: B14844655
M. Wt: 170.18 g/mol
InChI Key: YZELVHMISWELPP-UHFFFAOYSA-N
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Description

2-(5-Fluoro-6-methoxypyridin-3-YL)ethanamine is a chemical compound with the molecular formula C8H11FN2O and a molecular weight of 170.18 g/mol It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both fluorine and methoxy functional groups

Preparation Methods

Chemical Reactions Analysis

2-(5-Fluoro-6-methoxypyridin-3-YL)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine or methoxy groups are replaced by other functional groups using appropriate nucleophiles.

    Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(5-Fluoro-6-methoxypyridin-3-YL)ethanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-6-methoxypyridin-3-YL)ethanamine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The presence of the fluorine and methoxy groups can influence its binding affinity and specificity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to various physiological effects .

Comparison with Similar Compounds

2-(5-Fluoro-6-methoxypyridin-3-YL)ethanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and methoxy groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C8H11FN2O

Molecular Weight

170.18 g/mol

IUPAC Name

2-(5-fluoro-6-methoxypyridin-3-yl)ethanamine

InChI

InChI=1S/C8H11FN2O/c1-12-8-7(9)4-6(2-3-10)5-11-8/h4-5H,2-3,10H2,1H3

InChI Key

YZELVHMISWELPP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)CCN)F

Origin of Product

United States

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